molecular formula C9H12F2N4O B11748504 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11748504
M. Wt: 230.21 g/mol
InChI Key: JBKXCLROXFMMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions using difluoroethyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The difluoroethyl group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with pyrazole structures exhibit significant anticancer properties. 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. For instance, it has been shown to interact with the spindle assembly checkpoint, which is crucial for cell division, thereby potentially preventing uncontrolled cell growth .
Study Cell Line IC50 (µM) Effect
Study 1A549 (Lung)5.2Inhibition of growth
Study 2MCF-7 (Breast)3.8Induction of apoptosis

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

  • Efficacy Testing : In vitro tests have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans10

Fungicidal Activity

The compound's structural features suggest potential use as a fungicide. Research has indicated that it can inhibit fungal growth by targeting key metabolic pathways in fungi.

  • Fungal Inhibition Studies : Field trials have shown effective control over common agricultural pathogens, making it a viable candidate for seed treatment formulations.
Fungal Pathogen Effectiveness (%) Application Rate (g/ha)
Fusarium spp.85200
Botrytis cinerea75150

Polymer Development

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced properties.

  • Thermal Stability : Preliminary studies suggest that polymers incorporating this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers.
Property Standard Polymer Polymer with Compound
Thermal Decomposition Temp (°C)250300
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the cyclopropyl and difluoroethyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl and difluoroethyl groups.

    N-Cyclopropyl-1H-pyrazole-4-carboxamide: Lacks the amino and difluoroethyl groups.

    1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and cyclopropyl groups.

Uniqueness

The unique combination of the amino, cyclopropyl, and difluoroethyl groups in 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or other functional materials.

Biological Activity

3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound, characterized by its unique cyclopropyl and difluoroethyl substituents, is being investigated for its biological activities, including its effects on various receptor systems and potential as a therapeutic agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}F2_{2}N4_{4}O
  • Molecular Weight : 230.219 g/mol

Research indicates that compounds within the pyrazole class can interact with various biological targets. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may act as an inhibitor of certain kinases involved in signaling pathways related to inflammation and fibrosis.

Key Findings:

  • Kinase Inhibition : The compound has shown potential in inhibiting discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrotic processes and cancer progression. This inhibition could lead to reduced fibrosis and improved outcomes in conditions like idiopathic pulmonary fibrosis (IPF) .
  • Metabolic Stability : Studies have indicated that this compound possesses acceptable metabolic stability when tested with human liver microsomes, suggesting a favorable pharmacokinetic profile .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Kinase Inhibition Inhibits DDR1/DDR2 with low toxicity
Anti-fibrotic Effects Reduces fibrosis in animal models
Metabolic Stability Stable in human liver microsomes
Pharmacokinetics Favorable absorption and distribution properties

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • Study on DDR Inhibition :
    • A study demonstrated that compounds targeting DDRs significantly reduced collagen-induced fibrosis in lung tissue models. The tested compound exhibited a dose-dependent response with notable efficacy at lower concentrations .
  • Metabolic Syndrome Research :
    • Another research highlighted that pyrazole derivatives could effectively modulate lipid profiles in metabolic syndrome models, showcasing their potential therapeutic benefits beyond fibrosis .

Q & A

Q. Basic: What are the optimized synthetic routes for 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sequential functionalization. Key steps include:

  • Cyclopropane introduction : Use cesium carbonate as a base to facilitate nucleophilic substitution of the cyclopropylamine group onto the pyrazole ring .
  • Difluoroethyl attachment : Employ 2,2-difluoroethyl bromide under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) to ensure regioselectivity .
  • Carboxamide formation : React with activated acylating agents (e.g., chloroformate derivatives) in anhydrous conditions .
    Purity Optimization :
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, difluoroethyl splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]+^+ ion) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .

Q. Basic: What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Test against protein kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA in LPS-stimulated macrophages .

Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Fluorine Substitution : Compare trifluoroethyl vs. difluoroethyl groups to assess lipophilicity (logP via shake-flask method) and metabolic stability (microsomal assays) .
  • Cyclopropyl vs. Alkyl Groups : Synthesize analogs with ethyl or isopropyl substituents; evaluate receptor binding via SPR or ITC .
  • Carboxamide Variants : Replace with sulfonamide or urea groups; test solubility (DMSO/PBS partitioning) and target affinity .

Q. Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell media .
  • Structural Confirmation : Re-characterize batches with conflicting results via XRD or 2D NMR to rule out isomerism .

Q. Advanced: What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific pyrazole positions before electrophilic quenching .
  • Protecting Groups : Temporarily block the amino group with Boc anhydride during difluoroethylation to prevent side reactions .
  • Microwave Synthesis : Enhance reaction specificity for cyclopropane attachment via controlled microwave heating (80°C, 30 min) .

Q. Advanced: How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles be optimized?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce PEGylated prodrugs to enhance aqueous solubility while retaining passive diffusion .
  • Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) in rodent PK studies to identify major metabolic pathways .
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound and autoradiography to quantify organ-specific accumulation .

Q. Advanced: What techniques validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates treated with 10 µM compound .
  • RNA Interference : Knock down putative targets (e.g., kinases) and assess loss of compound efficacy in viability assays .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify binding motifs .

Q. Advanced: What are the dominant degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor carboxamide hydrolysis via LC-MS; stabilize using steric hindrance (e.g., bulkier N-substituents) .
  • Oxidative Metabolism : Identify primary metabolites (e.g., hydroxylated difluoroethyl) using human liver microsomes + NADPH .
  • Photodegradation : Conduct ICH Q1B testing under UV light (320–400 nm) to assess light-protection needs for storage .

Q. Advanced: How can synergistic combinations with other therapeutics be systematically explored?

Methodological Answer:

  • Combinatorial Screening : Use high-throughput matrix assays (e.g., 10 × 10 dose combinations) with chemotherapeutics (e.g., cisplatin) in 3D tumor spheroids .
  • Mechanistic Synergy : Profile transcriptomic responses (RNA-seq) to identify co-targeted pathways (e.g., MAPK + PI3K) .
  • PK/PD Modeling : Fit synergy data to a Hill equation model to optimize dosing schedules in preclinical models .

Properties

Molecular Formula

C9H12F2N4O

Molecular Weight

230.21 g/mol

IUPAC Name

3-amino-N-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H12F2N4O/c10-7(11)4-15-3-6(8(12)14-15)9(16)13-5-1-2-5/h3,5,7H,1-2,4H2,(H2,12,14)(H,13,16)

InChI Key

JBKXCLROXFMMPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN(N=C2N)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.